
1,3-Propanedisulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanedisulfonamide is an organic compound with the molecular formula C3H10N2O4S2 It is a sulfonamide derivative containing two sulfonamide groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanedisulfonamide can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diamine with chlorosulfonic acid, followed by neutralization with a base. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
1,3-Propanedisulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学研究应用
1,3-Propanedisulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Propanedisulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects.
相似化合物的比较
Similar Compounds
- Poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide)
- N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide
Uniqueness
1,3-Propanedisulfonamide is unique due to its specific structure and the presence of two sulfonamide groups, which confer distinct chemical and biological properties
属性
分子式 |
C3H10N2O4S2 |
|---|---|
分子量 |
202.3 g/mol |
IUPAC 名称 |
propane-1,3-disulfonamide |
InChI |
InChI=1S/C3H10N2O4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2,(H2,4,6,7)(H2,5,8,9) |
InChI 键 |
UIZFQNHNERNILZ-UHFFFAOYSA-N |
规范 SMILES |
C(CS(=O)(=O)N)CS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


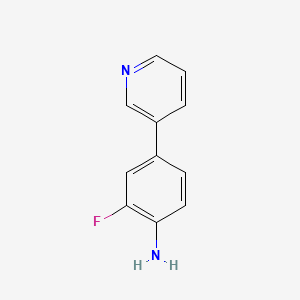
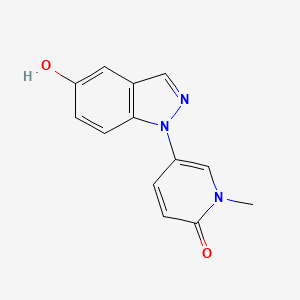
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
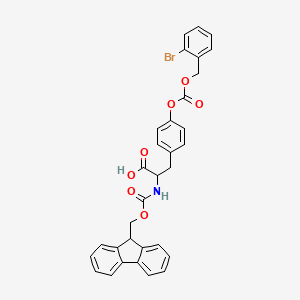
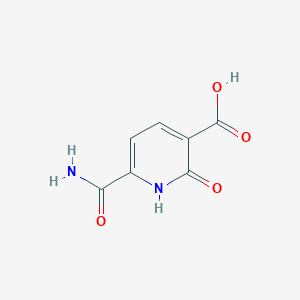
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
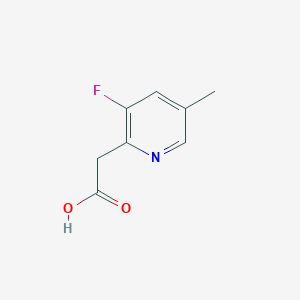
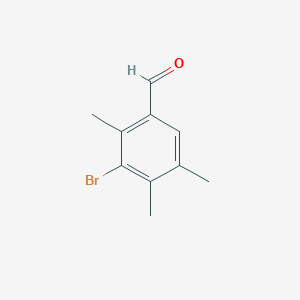
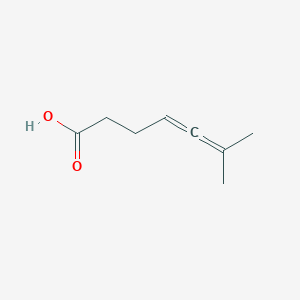
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)

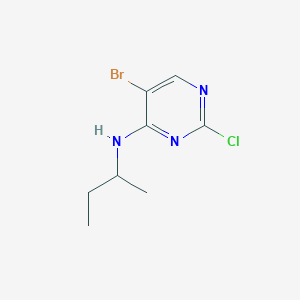
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)

